Fulvestrant Impurity 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

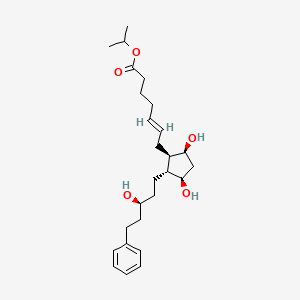

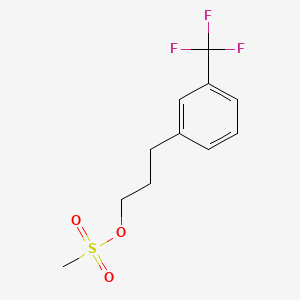

Fulvestrant Impurity 2, also known as Fulvestrant EP Impurity C, is an impurity standard of Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .

Synthesis Analysis

The synthesis of fulvestrant is a 6-stage process, which results in a mixture of two diastereoisomers, Fulvestrant Sulphoxide A and B . The ratio of these isomers is tightly controlled by HPLC .Chemical Reactions Analysis

The analysis of Fulvestrant and its impurities, including Fulvestrant Impurity 2, can be carried out using gas chromatography and high-performance liquid chromatography . The levels of Fulvestrant and related impurities can be quantified using HPLC .Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Fulvestrant Impurity 2: is primarily studied for its role in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . It acts as an estrogen receptor antagonist, blocking the action of estrogen on cancer cells, which can slow down or stop the growth of certain breast tumors .

Analytical Chemistry

In analytical chemistry, Fulvestrant Impurity 2 is used as a reference compound for the quantification of Fulvestrant in pharmaceutical formulations. Techniques like capillary gas chromatography and high-performance liquid chromatography (HPLC) are employed to analyze the active and inactive ingredients and impurities in Fulvestrant injections .

Pharmacokinetics

The impurity profile of Fulvestrant, including Fulvestrant Impurity 2 , is crucial for understanding the drug’s pharmacokinetics. The impurity levels are quantified using HPLC to ensure the safety and efficacy of the drug .

Drug Formulation

Fulvestrant Impurity 2: plays a role in the development of oil-based pre-filled syringe injection matrix formulations. A novel UPLC-PDA isocratic method has been developed for the quantification of Fulvestrant in these formulations, which is essential for ensuring the correct dosage and stability of the drug .

Stability Testing

Stability-indicating methods are vital for assessing the shelf life and degradation of pharmaceuticalsFulvestrant Impurity 2 is used in stability tests to determine the drug’s behavior under various forced degradation conditions, such as acidic and alkaline hydrolysis, oxidation, photolysis, metallic, and thermal degradation .

Mecanismo De Acción

Target of Action

Fulvestrant, also known as ICI 182,780, is a selective estrogen receptor down-regulator (SERD) . It primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of certain types of breast cancer cells .

Mode of Action

Fulvestrant competitively and reversibly binds to estrogen receptors . This binding leads to a unique mode of action where the estrogen receptors are downregulated . As a result, estrogen is no longer able to bind to these receptors , inhibiting the growth of estrogen-dependent breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Fulvestrant is the estrogen signaling pathway . By downregulating the estrogen receptors, Fulvestrant disrupts this pathway, leading to a decrease in the proliferation of estrogen-dependent breast cancer cells .

Pharmacokinetics

Fulvestrant is administered intramuscularly . It is rapidly and extensively metabolized, with the major route of excretion being via the feces (~80-90%) . Less than 1% is excreted in the urine . The pharmacokinetic properties of Fulvestrant contribute to its bioavailability and therapeutic efficacy .

Result of Action

The result of Fulvestrant’s action is the inhibition of the growth of estrogen-dependent breast cancer cells . It has been shown to exhibit exceptionally effective antitumor activity in preclinical models of breast cancer . This success has been attributed to its robust SERD activity despite modest receptor downregulation in patient tumors .

Action Environment

The action of Fulvestrant can be influenced by environmental factors. For instance, the drug is formulated as an oily matrix and is administered as a long-acting intramuscular injection . This formulation and mode of administration can impact the drug’s action, efficacy, and stability . Furthermore, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of SERDs may negatively impact the selection of those molecules that are advanced for clinical development .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fulvestrant Impurity 2 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-(4-Bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid", "2-(4-Bromophenyl)acetic acid", "Thionyl chloride", "Triethylamine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 4-(4-Bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride derivative using thionyl chloride and triethylamine in ethyl acetate.", "Step 2: Reaction of the acid chloride derivative with 2-(4-Bromophenyl)acetic acid in the presence of triethylamine and methanol to form the desired product.", "Step 3: Purification of the product by recrystallization from a mixture of methanol and water." ] } | |

Número CAS |

1621885-80-0 |

Nombre del producto |

Fulvestrant Impurity 2 |

Fórmula molecular |

C30H46O6S |

Peso molecular |

534.76 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)

![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)